molecular formula C13H23F3N2O3 B6696136 tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

Cat. No.: B6696136
M. Wt: 312.33 g/mol
InChI Key: KELRONPQBMGPGO-YHMJZVADSA-N
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Description

Tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C12H21F3N2O3 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a trifluoromethyl group, and a hydroxypropyl group

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O3/c1-9-7-17(8-10(19)13(14,15)16)5-6-18(9)11(20)21-12(2,3)4/h9-10,19H,5-8H2,1-4H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRONPQBMGPGO-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Hydroxypropyl Substitution: The hydroxypropyl group can be added through the reaction of the piperazine derivative with an epoxide, such as glycidol, under acidic or basic conditions.

    Tert-butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkoxides, amines, or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and hydroxypropyl groups on biological activity. It may serve as a model compound for the design of new pharmaceuticals with improved efficacy and safety profiles.

Medicine

In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced performance in specific applications.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxypropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-formyl-2-thienyl)piperazine-1-carboxylate
  • Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the hydroxypropyl group provides additional sites for hydrogen bonding, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

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